molecular formula C17H16ClN3O4S B2942512 methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886949-62-8

methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2942512
CAS RN: 886949-62-8
M. Wt: 393.84
InChI Key: HKSDABXANGLWGR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a chlorobenzamido group, and a carboxylate group. It also features a thieno[2,3-c]pyridine core, which is a bicyclic structure composed of a thiophene ring fused with a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbamoyl, chlorobenzamido, and carboxylate groups, along with the thieno[2,3-c]pyridine core, would give this molecule a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbamoyl group could potentially undergo reactions involving the carbonyl or the amine, and the chlorobenzamido group could participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups and the ability to form hydrogen bonds could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity The synthesis and chemical reactivity of compounds related to Methyl 3-Carbamoyl-2-(2-Chlorobenzamido)-4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have been explored in various studies. These compounds are of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation has been demonstrated, showcasing the reactivity of related structures (Zhu, Lan, & Kwon, 2003). Additionally, the exploration of novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids highlights the versatility of these heterocyclic frameworks (Santilli, Kim, & Wanser, 1971).

Antitumor Potential Significant research has focused on the antitumor potential of thieno[2,3-b]pyridine derivatives. A study on novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates revealed their promising antitumoral effects against triple negative breast cancer (TNBC) cell lines, highlighting the therapeutic potential of these compounds (Silva, Rebelo, Rodrigues, Xavier, Vasconcelos, & Queiroz, 2021).

Pharmacological Modulation Another area of interest is the pharmacological modulation of receptor activity. Compounds structurally related to Methyl 3-Carbamoyl-2-(2-Chlorobenzamido)-4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have been studied for their ability to modulate G protein-coupled receptors (GPCRs), illustrating the potential for developing novel allosteric modulators based on this scaffold (Valant, Felder, Sexton, & Christopoulos, 2012).

Brain-Specific Delivery Systems The investigation into brain-specific delivery systems for radiopharmaceuticals has also incorporated dihydropyridine carriers, demonstrating the utility of these compounds in enhancing brain uptake of therapeutic agents (Tedjamulia, Srivastava, & Knapp, 1985).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable properties, such as the ability to inhibit a particular enzyme or bind to a specific receptor, it could be further developed and optimized for use as a therapeutic agent .

properties

IUPAC Name

methyl 3-carbamoyl-2-[(2-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-25-17(24)21-7-6-10-12(8-21)26-16(13(10)14(19)22)20-15(23)9-4-2-3-5-11(9)18/h2-5H,6-8H2,1H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSDABXANGLWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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